molecular formula C11H14INO B11965466 2-iodo-N-(2-isopropylphenyl)acetamide

2-iodo-N-(2-isopropylphenyl)acetamide

Cat. No.: B11965466
M. Wt: 303.14 g/mol
InChI Key: RCNXVLTXZLOANE-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H14INO It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by an iodine atom, and the phenyl ring is substituted with an isopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-isopropylphenyl)acetamide typically involves the iodination of N-(2-isopropylphenyl)acetamide. One common method is the reaction of N-(2-isopropylphenyl)acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-isopropylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding N-(2-isopropylphenyl)acetamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, often in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides, depending on the nucleophile used.

    Oxidation Reactions: Products are typically N-oxide derivatives.

    Reduction Reactions: The primary product is N-(2-isopropylphenyl)acetamide.

Scientific Research Applications

2-Iodo-N-(2-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-isopropylphenyl)acetamide depends on its specific application. In biological systems, it may interact with thiol groups in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, which can influence molecular recognition and binding events.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoacetamide: A simpler analogue with similar reactivity but lacking the phenyl and isopropyl groups.

    N-(2-Isopropylphenyl)acetamide: The non-iodinated version of the compound.

    2-Iodo-N-(4-methoxyphenyl)acetamide: A derivative with a methoxy group on the phenyl ring.

Uniqueness

2-Iodo-N-(2-isopropylphenyl)acetamide is unique due to the presence of both the iodine atom and the isopropyl group on the phenyl ring. This combination of substituents can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

2-iodo-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H14INO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

RCNXVLTXZLOANE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CI

Origin of Product

United States

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